molecular formula C7H5BF4N2O2 B2680412 4-Carboxybenzediazonium tetrafluoroborate CAS No. 456-25-7

4-Carboxybenzediazonium tetrafluoroborate

Cat. No.: B2680412
CAS No.: 456-25-7
M. Wt: 235.93
InChI Key: WJUGUJAKMLVFLL-UHFFFAOYSA-O
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Description

4-Carboxybenzediazonium tetrafluoroborate is a nanosheet that has been used as an adsorbent for the removal of benzene and other volatile organic compounds (VOCs) from air . It is also used in the purification of l-cysteine, an amino acid with antioxidant properties . This compound can be functionalized with cationic dyes such as erythrosin B to optimize its adsorption capacity .


Synthesis Analysis

The synthesis of this compound involves diazotization reactions . The process characteristics of two main steps in the preparation of 4-nitrobiphenyl (4-NBP) from 4-nitroaniline (PNA) were revealed by applying two continuous-flow microreactors . The first step was the synthesis of 4-nitrobenzene diazonium tetrafluoroborate (4-NBDT) through the diazotization reaction .


Molecular Structure Analysis

The molecular formula of this compound is C7H5BF4N2O2 . Its average mass is 235.931 Da and its monoisotopic mass is 236.038025 Da .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its melting point is 103-104 °C .

Scientific Research Applications

Adsorption and Electrochemical Properties
The adsorption of 4-nitrobenzenediazonium tetrafluoroborate in acidic aqueous solution has been investigated for its application on polycrystalline gold and glassy carbon substrates. This research utilized scanning electrochemical microscopy (SECM) to study the local properties and electrochemical behavior, demonstrating the potential of diazonium salts for surface modification and electrocatalysis applications Griveau et al., 2010.

Separation of Carbon Nanotubes
A study on the separation of semiconducting single-walled carbon nanotubes (SWNTs) utilized a long-alkyl-chain benzenediazonium compound, showcasing the selective reaction with metallic SWNTs and enabling the purification of semiconducting nanotubes. This highlights the application of diazonium salts in nanotechnology and materials science Toyoda et al., 2007.

Electrochemical Reduction and Functionalization
Research into the electrochemical reduction of diazonium tetrafluoroborate salts on gold substrates has provided spectroscopic evidence for the formation of azo bonds. This process allows for post-functionalization with various complexes, offering insights into the development of functional molecular films and the study of electron transfer kinetics Ricci et al., 2012.

Modification of Electrical Properties in Graphene
The reactivity of graphene to electron-transfer chemistries has been explored using 4-nitrobenzene diazonium tetrafluoroborate, which modifies the electrical properties of graphene field-effect transistors. This application demonstrates the potential of diazonium salts in the modification and tuning of electronic materials Fan et al., 2010.

Safety and Hazards

When handling 4-Carboxybenzediazonium tetrafluoroborate, it is advised to avoid breathing dusts or mists, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

4-Carboxybenzediazonium tetrafluoroborate has been used as an adsorbent for the removal of benzene and other volatile organic compounds (VOCs) from air . It has also been used in the purification of l-cysteine, an amino acid with antioxidant properties . Future research could explore other potential applications of this compound.

Properties

IUPAC Name

4-carboxybenzenediazonium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2.BF4/c8-9-6-3-1-5(2-4-6)7(10)11;2-1(3,4)5/h1-4H;/q;-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUGUJAKMLVFLL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1C(=O)O)[N+]#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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